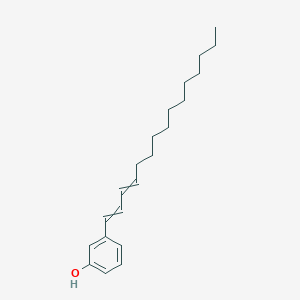
3-(Pentadeca-1,3-dien-1-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentadeca-1,3-dien-1-YL)phenol is a phenolic compound derived from cardanol, a natural product obtained from cashew nut shell liquid (CNSL). This compound is characterized by a phenol group attached to a long aliphatic chain with two double bonds.
准备方法
Synthetic Routes and Reaction Conditions
3-(Pentadeca-1,3-dien-1-YL)phenol can be synthesized through nucleophilic aromatic substitution reactions. The phenol group is introduced into the aromatic ring via nucleophilic attack, followed by the attachment of the aliphatic chain through various synthetic routes . One common method involves the use of Grubbs catalysts for olefin metathesis, which allows for the formation of the desired aliphatic chain .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cardanol from CNSL, followed by purification and chemical modification. The process includes vacuum distillation of CNSL to obtain cardanol, which is then subjected to various chemical reactions to introduce the desired functional groups .
化学反应分析
Types of Reactions
3-(Pentadeca-1,3-dien-1-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Brominated and nitrated phenols.
科学研究应用
3-(Pentadeca-1,3-dien-1-YL)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
相似化合物的比较
3-(Pentadeca-1,3-dien-1-YL)phenol is unique due to its specific aliphatic chain and phenol group. Similar compounds include:
3-(Pentadec-8-en-1-yl)phenol: Differing by the position of the double bond in the aliphatic chain.
3-(Heptadeca-10-en-1-yl)phenol: Featuring a longer aliphatic chain with a double bond at a different position.
3-Tridecyl phenol: With a shorter aliphatic chain.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their aliphatic chains .
属性
CAS 编号 |
50985-45-0 |
|---|---|
分子式 |
C21H32O |
分子量 |
300.5 g/mol |
IUPAC 名称 |
3-pentadeca-1,3-dienylphenol |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |
InChI 键 |
YLDOYAKRUVXJAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


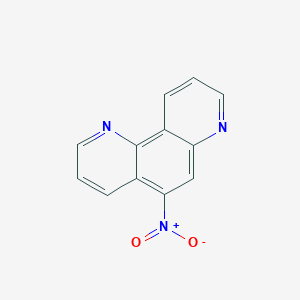
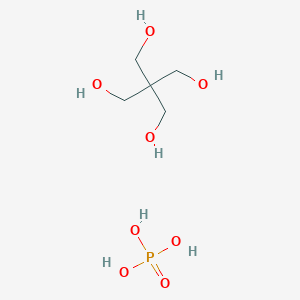
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

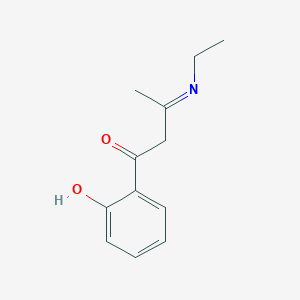
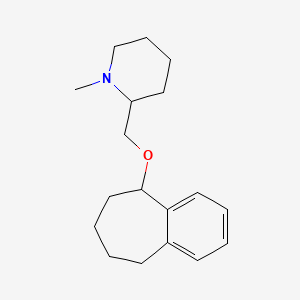
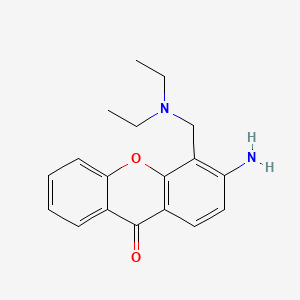
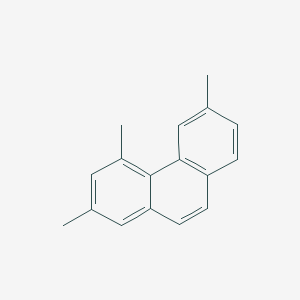
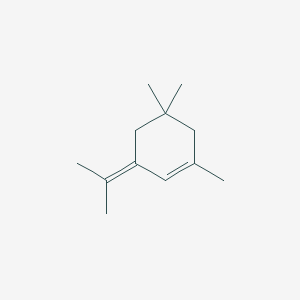
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
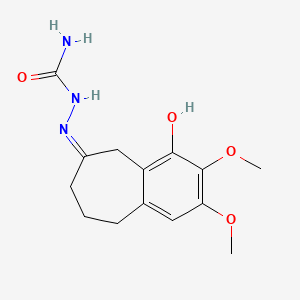
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

